molecular formula C26H17Br2N3O B415043 4-{[2,3-bis(4-bromophenyl)-6-quinoxalinyl]oxy}phenylamine

4-{[2,3-bis(4-bromophenyl)-6-quinoxalinyl]oxy}phenylamine

Katalognummer: B415043
Molekulargewicht: 547.2g/mol
InChI-Schlüssel: GCBJWXYOBWUYNT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-{[2,3-bis(4-bromophenyl)-6-quinoxalinyl]oxy}phenylamine is a complex organic compound that features a quinoxaline core substituted with bromophenyl groups and an aniline moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[2,3-bis(4-bromophenyl)-6-quinoxalinyl]oxy}phenylamine typically involves multi-step organic reactionsSpecific reaction conditions such as temperature, solvents, and catalysts are crucial for the successful synthesis of this compound.

Industrial Production Methods

Analyse Chemischer Reaktionen

Types of Reactions

4-{[2,3-bis(4-bromophenyl)-6-quinoxalinyl]oxy}phenylamine can undergo various chemical reactions including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to remove certain functional groups or reduce the compound to a simpler form.

    Substitution: Common in organic chemistry, this reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are tailored to achieve the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinoxaline derivatives with additional oxygen-containing groups, while substitution reactions could introduce new functional groups at specific positions on the molecule.

Wissenschaftliche Forschungsanwendungen

4-{[2,3-bis(4-bromophenyl)-6-quinoxalinyl]oxy}phenylamine has several scientific research applications:

    Chemistry: Used as a building block for more complex molecules and materials.

    Medicine: Investigated for its potential therapeutic properties, including anti-cancer and antimicrobial activities.

    Industry: Used in the development of organic electronic materials and light-emitting devices.

Wirkmechanismus

The mechanism of action of 4-{[2,3-bis(4-bromophenyl)-6-quinoxalinyl]oxy}phenylamine involves its interaction with specific molecular targets. These interactions can affect various biological pathways, leading to its observed effects. For example, in medicinal applications, it might interact with enzymes or receptors involved in disease processes .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2,3-Bis(4-bromophenyl)quinoxaline: Shares the quinoxaline core but lacks the aniline moiety.

    4,4′-Dibromobenzil: Similar bromophenyl groups but different core structure.

    2,3-Bis(4-methoxyphenyl)quinoxaline: Similar core structure with methoxy groups instead of bromophenyl groups.

Uniqueness

4-{[2,3-bis(4-bromophenyl)-6-quinoxalinyl]oxy}phenylamine is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds might not be as effective.

Eigenschaften

Molekularformel

C26H17Br2N3O

Molekulargewicht

547.2g/mol

IUPAC-Name

4-[2,3-bis(4-bromophenyl)quinoxalin-6-yl]oxyaniline

InChI

InChI=1S/C26H17Br2N3O/c27-18-5-1-16(2-6-18)25-26(17-3-7-19(28)8-4-17)31-24-15-22(13-14-23(24)30-25)32-21-11-9-20(29)10-12-21/h1-15H,29H2

InChI-Schlüssel

GCBJWXYOBWUYNT-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1C2=NC3=C(C=C(C=C3)OC4=CC=C(C=C4)N)N=C2C5=CC=C(C=C5)Br)Br

Kanonische SMILES

C1=CC(=CC=C1C2=NC3=C(C=C(C=C3)OC4=CC=C(C=C4)N)N=C2C5=CC=C(C=C5)Br)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.